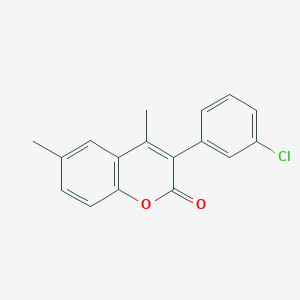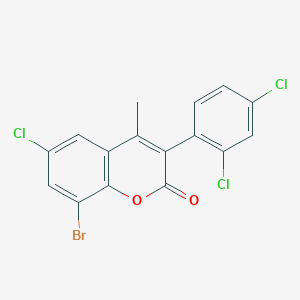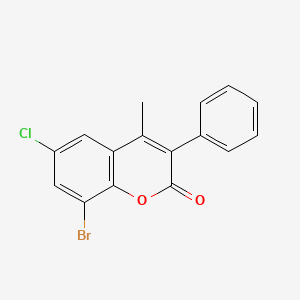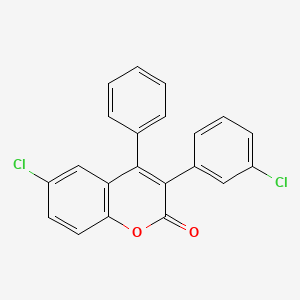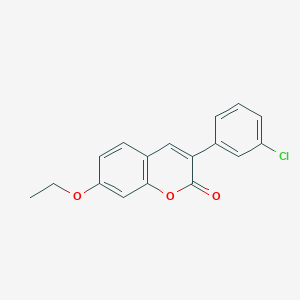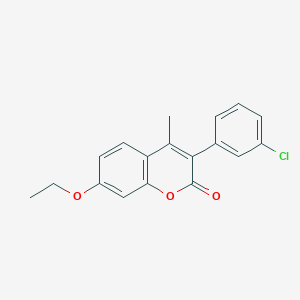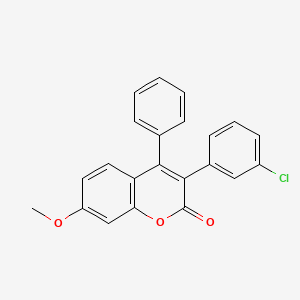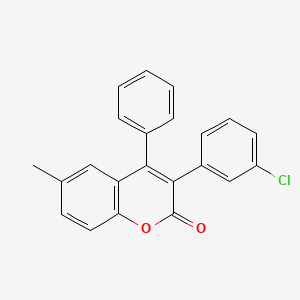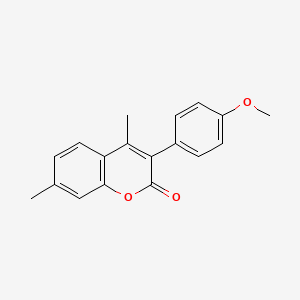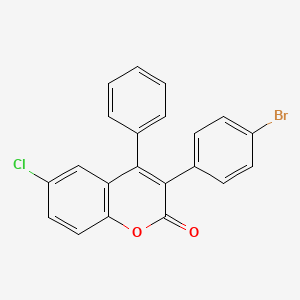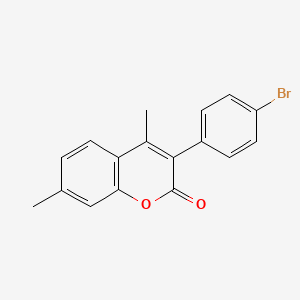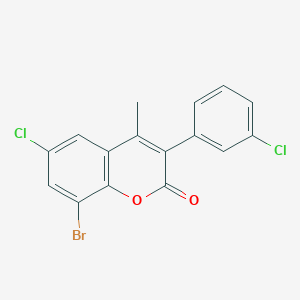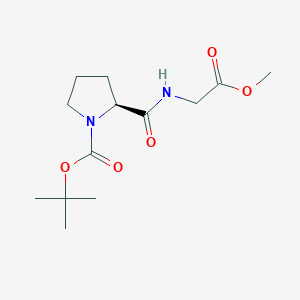
N-BOC-PRO-GLY-OME
描述
N-BOC-PRO-GLY-OME, also known as N-tert-butoxycarbonyl-prolyl-glycine methyl ester, is a dipeptide derivative commonly used in peptide synthesis and medicinal chemistry. The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is used to protect the amino group during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-BOC-PRO-GLY-OME typically involves the protection of the amino group of proline with a BOC group, followed by coupling with glycine methyl ester. The reaction is usually carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) and are conducted at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the compound. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the purity of the final product .
化学反应分析
Types of Reactions
N-BOC-PRO-GLY-OME undergoes various chemical reactions, including:
Deprotection Reactions: The BOC group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like DCC or carbodiimide.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for BOC deprotection.
Coupling: DCC and DMAP in anhydrous solvents like dichloromethane or THF are used for peptide coupling.
Major Products Formed
Deprotection: The major product is the free amine form of the dipeptide.
Coupling: The major products are extended peptides or polypeptides, depending on the reactants used.
科学研究应用
N-BOC-PRO-GLY-OME has a wide range of applications in scientific research:
作用机制
The mechanism of action of N-BOC-PRO-GLY-OME primarily involves its role as a protected dipeptide in peptide synthesis. The BOC group protects the amino group from unwanted reactions, allowing selective peptide bond formation. Upon deprotection, the free amine can participate in further reactions to form longer peptide chains. The compound can also act as a substrate for enzymes that recognize and cleave specific peptide bonds .
相似化合物的比较
Similar Compounds
N-BOC-GLY-GLY-OME: Another BOC-protected dipeptide with glycine residues.
N-BOC-ALA-GLY-OME: A BOC-protected dipeptide with alanine and glycine residues.
Uniqueness
N-BOC-PRO-GLY-OME is unique due to the presence of proline, which introduces a cyclic structure in the peptide backbone. This cyclic structure can influence the conformation and stability of the peptide, making it distinct from other linear dipeptides .
属性
IUPAC Name |
tert-butyl (2S)-2-[(2-methoxy-2-oxoethyl)carbamoyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-13(2,3)20-12(18)15-7-5-6-9(15)11(17)14-8-10(16)19-4/h9H,5-8H2,1-4H3,(H,14,17)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCFSKLCUPXAEU-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


